molecular formula C19H19NO4 B2581684 3-Hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one CAS No. 879043-36-4

3-Hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one

Cat. No.: B2581684
CAS No.: 879043-36-4
M. Wt: 325.364
InChI Key: HODJIACFKWBWJU-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indolinone core, a hydroxy group, an oxopropyl group, and a phenoxyethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Indolinone Core: This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound.

    Introduction of the Hydroxy Group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Oxopropyl Group: This could be done through a Friedel-Crafts acylation reaction using an acyl chloride or anhydride.

    Addition of the Phenoxyethyl Group: This step might involve nucleophilic substitution reactions using phenoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.

    Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids for Friedel-Crafts reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one would depend on its specific biological target. Generally, indolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxy and oxopropyl groups might participate in hydrogen bonding or other interactions, while the phenoxyethyl group could influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one: The parent compound with a simpler structure.

    3-Hydroxyindolin-2-one: Lacks the oxopropyl and phenoxyethyl groups.

    3-(2-Oxopropyl)indolin-2-one: Lacks the hydroxy and phenoxyethyl groups.

    1-(2-Phenoxyethyl)indolin-2-one: Lacks the hydroxy and oxopropyl groups.

Uniqueness

3-Hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one is unique due to the combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

IUPAC Name

3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-14(21)13-19(23)16-9-5-6-10-17(16)20(18(19)22)11-12-24-15-7-3-2-4-8-15/h2-10,23H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODJIACFKWBWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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